molecular formula C10H7ClN2 B1277982 2-(4-chloro-1H-indol-3-yl)acetonitrile CAS No. 2447-15-6

2-(4-chloro-1H-indol-3-yl)acetonitrile

Cat. No. B1277982
CAS RN: 2447-15-6
M. Wt: 190.63 g/mol
InChI Key: GCFQUQOQJAOLHL-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It contains two approximately planar molecules, A and B, in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of “2-(4-chloro-1H-indol-3-yl)acetonitrile” consists of two approximately planar molecules, A and B, in the asymmetric unit . In the crystal, N-H…N hydrogen bonds link the molecules into C (7) chains of alternating A and B molecules propagating along the a-axis direction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.63 . It is a powder at room temperature . The melting point is between 135-137 degrees Celsius .

Scientific Research Applications

Organic Electronics

Indole derivatives have been utilized in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs) . The compound’s structure suggests potential utility in creating efficient fluorescent OLEDs due to its electron-donating and accepting properties .

Biologically Active Compounds

Indoles are known for their biological activity, including anticancer , antimicrobial , and therapeutic properties for various disorders . The chlorinated indole structure of “2-(4-chloro-1H-indol-3-yl)acetonitrile” may enhance these activities.

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. The compound could be investigated for its potential in plant growth regulation and agricultural applications .

Pharmacological Activity

The diverse pharmacological activities of indole derivatives make them candidates for drug development. This compound could be explored for its potential in creating new pharmacological agents .

Antitubercular Agents

Some indole derivatives have shown activity against Mycobacterium tuberculosis. “2-(4-chloro-1H-indol-3-yl)acetonitrile” might be researched for its efficacy as an antitubercular agent .

Fluorescent Probes

Due to their high fluorescence quantum yield, indole derivatives can serve as fluorescent probes in bioimaging. This compound’s properties suggest possible use in fluorescent microscopy and imaging techniques .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQUQOQJAOLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401700
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-1H-indol-3-yl)acetonitrile

CAS RN

2447-15-6
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile?

A1: The crystal of 2-(4-chloro-1H-indol-3-yl)acetonitrile contains two distinct molecules, labeled A and B, within its asymmetric unit []. Both molecules exhibit a nearly planar structure, with root-mean-square deviations of 0.039 Å and 0.064 Å for molecules A and B, respectively []. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules A and B in an alternating fashion, forming C(7) chains that extend along the a-axis []. Interestingly, the analyzed crystal was identified as a racemic twin [].

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